Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(4-fluorophenyl)cyclobutane-1-carboxylicacid,trans
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Overview
Description
Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid, trans is a complex organic compound characterized by its unique cyclobutane ring structure. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group and a fluorophenyl substituent, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the fluorophenyl group or other parts of the molecule.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acids like trifluoroacetic acid for Boc deprotection .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or hydrogenated products .
Scientific Research Applications
Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid, trans has several scientific research applications:
Mechanism of Action
The mechanism of action of Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid, trans involves its interaction with molecular targets such as enzymes or receptors. The Boc protecting group can be selectively removed to reveal an active amino group, which can then interact with specific biological targets. The fluorophenyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
Rac-(1r,2r)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, trans: Similar in structure but lacks the fluorophenyl group.
Rac-(1r,2s)-2-{[(tert-butoxy)carbonyl]amino}-1,2-dimethylcyclobutane-1-carboxylic acid: Contains a dimethylcyclobutane ring instead of a fluorophenyl group.
Uniqueness
Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid, trans is unique due to its combination of a cyclobutane ring, a Boc-protected amino group, and a fluorophenyl substituent. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C16H20FNO4 |
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Molecular Weight |
309.33 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C16H20FNO4/c1-15(2,3)22-14(21)18-12-8-16(9-12,13(19)20)10-4-6-11(17)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
BZHAUCZIVNUAAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(C2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
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